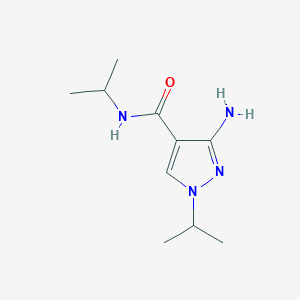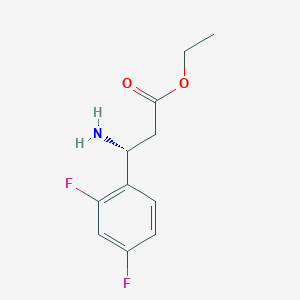
1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine is a compound of significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of 1H-pyrazole with difluoromethylating agents such as difluoromethyl bromide under basic conditions . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 1-(Difluoromethyl)-3-amino-1H-pyrazol-4-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the activity of succinate dehydrogenase, an enzyme crucial for fungal respiration . The difluoromethyl group enhances its binding affinity to the enzyme’s active site, leading to effective inhibition .
Comparaison Avec Des Composés Similaires
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl group but lacks the nitro group.
1-(Trifluoromethyl)-3-nitro-1H-pyrazol-4-amine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
Uniqueness: 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to its electron-withdrawing properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C4H4F2N4O2 |
|---|---|
Poids moléculaire |
178.10 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-nitropyrazol-4-amine |
InChI |
InChI=1S/C4H4F2N4O2/c5-4(6)9-1-2(7)3(8-9)10(11)12/h1,4H,7H2 |
Clé InChI |
NSSIBGQTTBIJIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN1C(F)F)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11729177.png)
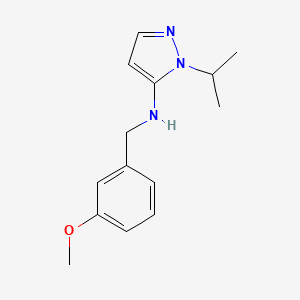

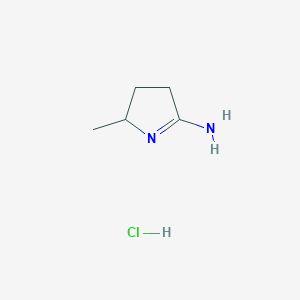
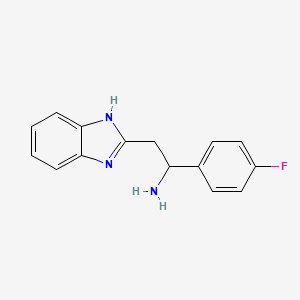
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11729196.png)

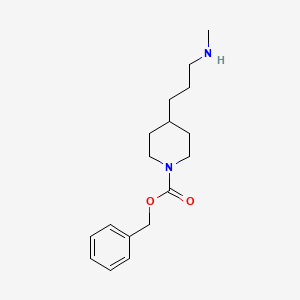
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11729218.png)

![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729227.png)
![2-(4-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729235.png)
